molecular formula C19H14N6O2 B293122 N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine

N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine

Cat. No. B293122
M. Wt: 358.4 g/mol
InChI Key: RQKQDMJVGOWQRQ-GDMKUJALSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine, also known as BDP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BDP has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways. N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has been shown to inhibit the JAK/STAT pathway, which is involved in immune response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has been shown to exhibit antioxidant activity, and to reduce oxidative stress. N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has also been shown to reduce the levels of lipid peroxidation and to increase the levels of glutathione, which is an important antioxidant.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. Additionally, the synthesis method for N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine is relatively simple and yields the compound in high purity. However, one limitation of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine. One area of research is the development of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine, which could lead to the development of more targeted therapeutic agents. Additionally, the anti-viral activity of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine could be further explored for the development of anti-viral drugs. Finally, the potential use of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine in combination with other drugs for the treatment of various diseases could be investigated.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with phenylhydrazine to yield N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine. This method has been reported to yield N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine in good yields and high purity.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the main areas of research has been in the field of anti-inflammatory activity. N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce the expression of COX-2 and iNOS. This makes N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has been in the field of anti-cancer activity. N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of tumor cells in vitro and in vivo. This makes N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine a potential candidate for the development of anti-cancer drugs.
N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine has also been shown to exhibit anti-viral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. This makes N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine a promising candidate for the development of anti-viral drugs.

properties

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-imine

InChI

InChI=1S/C19H14N6O2/c20-18-15-10-23-25(14-4-2-1-3-5-14)19(15)21-11-24(18)22-9-13-6-7-16-17(8-13)27-12-26-16/h1-11,20H,12H2/b20-18?,22-9+

InChI Key

RQKQDMJVGOWQRQ-GDMKUJALSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NC4=C(C3=N)C=NN4C5=CC=CC=C5

SMILES

C1OC2=C(O1)C=C(C=C2)C=NN3C=NC4=C(C3=N)C=NN4C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN3C=NC4=C(C3=N)C=NN4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.